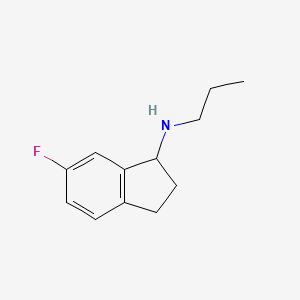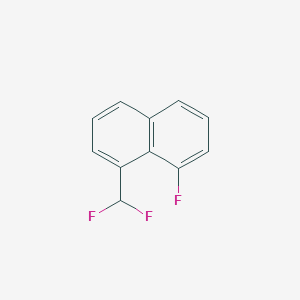
1-(Difluoromethyl)-8-fluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-8-fluoronaphthalene is a compound of significant interest in the field of organic chemistry. It is characterized by the presence of a difluoromethyl group and a fluorine atom attached to a naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making such compounds valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-(Difluoromethyl)-8-fluoronaphthalene typically involves the introduction of the difluoromethyl group onto a naphthalene precursor. One common method is the use of difluoromethylating agents, such as difluoromethyl sulfonium salts, in the presence of a base. The reaction conditions often require careful control of temperature and solvent to achieve high yields . Industrial production methods may involve continuous flow processes to ensure scalability and consistency in product quality .
Chemical Reactions Analysis
1-(Difluoromethyl)-8-fluoronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group, often using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-8-fluoronaphthalene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-8-fluoronaphthalene exerts its effects is largely dependent on its interactions with molecular targets. The difluoromethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes and receptors. Additionally, the presence of fluorine atoms can alter the electronic distribution within the molecule, affecting its reactivity and stability .
Comparison with Similar Compounds
1-(Difluoromethyl)-8-fluoronaphthalene can be compared to other fluorinated naphthalene derivatives, such as 1-(Trifluoromethyl)-naphthalene and 1-(Fluoromethyl)-naphthalene. While all these compounds share the naphthalene core, the number and position of fluorine atoms significantly influence their chemical properties and applications . For instance, the difluoromethyl group provides a balance between lipophilicity and hydrogen bonding ability, which can be advantageous in drug design compared to the more hydrophobic trifluoromethyl group .
Properties
Molecular Formula |
C11H7F3 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
1-(difluoromethyl)-8-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6,11H |
InChI Key |
MYBNHUWUPZHYRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)F)C(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




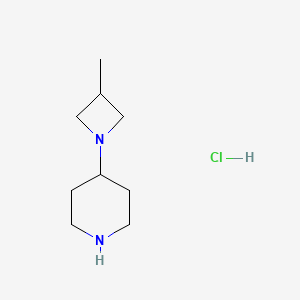

![6-(Aminomethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B11904725.png)
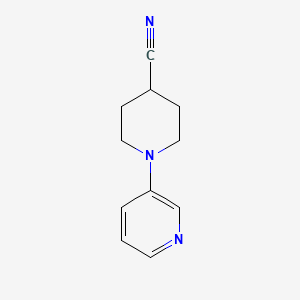
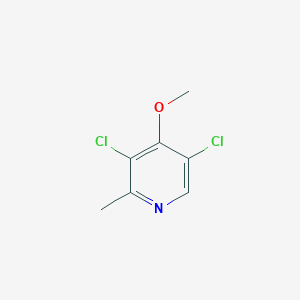

![Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate](/img/structure/B11904738.png)
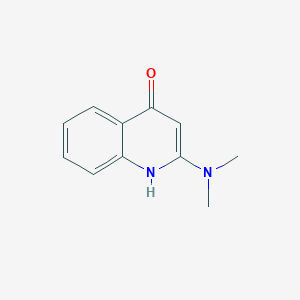
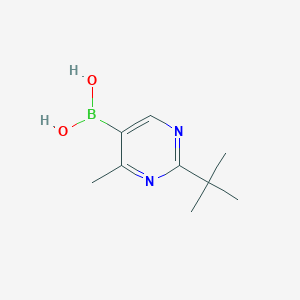
![1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol](/img/structure/B11904782.png)
